Home > Products > Screening Compounds P94148 > 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene - 174264-46-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Catalog Number: EVT-387821
CAS Number: 174264-46-1
Molecular Formula: C34H41NO4SSi
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) known for its beneficial effects in preventing bone loss and treating osteoporosis. It functions by binding to estrogen receptors and exerting either agonistic or antagonistic effects depending on the target tissue. This dual action makes raloxifene a compound of interest in various medical fields, including oncology, where it has been studied for its potential to induce apoptosis in cancer cells, particularly in the context of prostate cancer12.

Raloxifene

  • Compound Description: Raloxifene, chemically known as [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM) []. It exhibits estrogen agonist activity in bone tissue and on serum lipids, while acting as an estrogen antagonist in breast and uterine tissues []. This profile makes raloxifene clinically relevant for treating osteoporosis and potentially preventing breast cancer [].

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride

  • Compound Description: This compound, also known as 4c in the referred study [], represents a novel SERM with enhanced potency compared to raloxifene []. It exhibits a 10-fold increase in estrogen antagonist potency in vitro, effectively inhibiting the proliferation of human breast cancer cells (MCF-7) with an IC50 of 0.05 nM []. In vivo studies demonstrated its potent inhibition of uterine proliferation in rats, suggesting potential for treating estrogen-dependent conditions []. Additionally, 4c demonstrated beneficial effects on cholesterol levels and bone health in animal models, highlighting its potential as a therapeutic agent [].
  • Relevance: This compound shares a significant structural resemblance with 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Both compounds belong to the benzothiophene class and possess the same core structure with modifications at the 6-hydroxy position []. While 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene features a tert-butyldimethylsilyl group, compound 4c incorporates a [4-[2-(1-piperidinyl)ethoxy]phenoxy] moiety at the same position []. This structural similarity suggests potential for analogous biological activity, although further investigation is needed to confirm this.
Applications in Various Fields

Raloxifene's applications extend beyond bone health to cancer treatment. In osteoporosis, raloxifene is used to prevent bone loss by modulating the activity of bone cells, thereby reducing the risk of fractures. Its ability to stimulate osteoblast activity and inhibit osteoclast formation makes it a valuable therapeutic agent in managing this condition1.

In the field of oncology, particularly in prostate cancer, raloxifene's ability to induce apoptosis in androgen-independent human prostate cancer cell lines opens up possibilities for its use as a therapeutic agent. The fact that prostate cancer cells express estrogen receptors, and raloxifene's action through these receptors, provides a rationale for its potential efficacy in treating this type of cancer2.

Classification

This compound belongs to the class of synthetic organic compounds known as silyl ethers, specifically designed for pharmaceutical applications. Its chemical formula is C34H37D4NO4SSiC_{34}H_{37}D_{4}NO_{4}SSi with a molecular weight of approximately 591.87 g/mol .

Synthesis Analysis

The synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The process generally follows these steps:

  1. Protection of Hydroxy Group: The hydroxy group on Raloxifene is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step is crucial for preventing unwanted reactions during subsequent steps.
  2. Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at controlled temperatures to optimize yield and purity.
  3. Purification: After the reaction, purification is typically performed using silica gel chromatography to isolate the desired product from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene can be analyzed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Key features include:

  • Silyl Group: The tert-butyldimethylsilyl group enhances lipophilicity and stability, making the compound more resistant to metabolic degradation.
  • Hydroxy Substituents: The presence of hydroxy groups at specific positions (4' and 6') plays a critical role in binding affinity to estrogen receptors.

The detailed molecular structure can be represented as follows:

C34H37D4NO4SSi\text{C}_{34}\text{H}_{37}\text{D}_{4}\text{N}\text{O}_{4}\text{S}\text{Si}
Chemical Reactions Analysis

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene participates in various chemical reactions typical for silyl ethers, including:

  1. Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using specific catalysts like Hafnium(IV) triflate, allowing regeneration of the hydroxy group.
  2. Conjugation Reactions: The hydroxy groups can undergo glucuronidation, forming glucuronide conjugates that enhance solubility and excretion.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to the presence of nucleophilic sites on the aromatic ring, leading to further functionalization .
Mechanism of Action

The mechanism of action for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves selective binding to estrogen receptors, mimicking estrogen's effects in bone tissue while antagonizing its effects in breast tissue:

  1. Estrogen Receptor Binding: The hydroxy groups enhance binding affinity to estrogen receptors, particularly in bone tissue, promoting osteoprotective effects.
  2. Tissue Selectivity: By selectively activating or inhibiting estrogen receptors in different tissues, this compound helps manage conditions like osteoporosis without increasing breast cancer risk .
Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene include:

  • Appearance: Typically found as a yellow-colored oil.
  • Solubility: Soluble in organic solvents such as dichloromethane and hexanes but poorly soluble in water due to its lipophilic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases which can lead to deprotection or degradation.

Relevant Data

Applications

The primary applications of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene are found within scientific research:

  1. Pharmaceutical Research: Used as a precursor for synthesizing various Raloxifene derivatives and analogs that may exhibit improved pharmacological profiles.
  2. Clinical Studies: Investigated for its potential effectiveness in treating osteoporosis and other estrogen-related conditions while minimizing side effects associated with traditional hormone replacement therapies.
  3. Analytical Chemistry: Employed as a reference standard for analytical techniques aimed at quantifying Raloxifene levels in biological samples .

Properties

CAS Number

174264-46-1

Product Name

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H41NO4SSi

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3

InChI Key

YYSIXGNGLSNJGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; 6-Hydroxy-4’-tert-butyldimethylsylyl Raloxifene;

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.